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Compound of Interest

Compound Name: Erlose

Cat. No.: B089112

For researchers, scientists, and drug development professionals, the efficient synthesis of
specific oligosaccharides is paramount. This guide provides a comparative analysis of the
synthesis of two such trisaccharides, Erlose and panose, focusing on both enzymatic and
chemical methodologies. We present quantitative data, detailed experimental protocols, and
visual workflows to aid in the selection of the most suitable synthesis strategy.

At a Glance: Erlose vs. Panose Synthesis
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Parameter

Erlose Synthesis

Panose Synthesis

Primary Synthesis Route

Enzymatic

Enzymatic and Chemical

Common Enzymes

Inulosucrase, Amylosucrase

(engineered)

Neopullulanase,
Dextransucrase, 0-

Glucosidase

Common Substrates

Sucrose, Maltose

Pullulan, Sucrose, Maltose

Reported Yields (Enzymatic)

Up to 52%
(maltosylfructosides)[1], 46%

(engineered amylosucrase)[2]

Up to 91% (neopullulanase)[3],

69% (transglucosidase)

Reaction Times (Enzymatic)

24-32 hours[1]

6-24 hours

Key Advantages (Enzymatic)

High specificity, mild reaction

conditions.

High yields with specific
enzymes, multiple enzymatic

routes available.

Key Challenges (Enzymatic)

Enzyme availability and
stability, potential for by-

product formation.

By-product formation
depending on the enzyme,

substrate cost (pullulan).

Chemical Synthesis Reported

Less common, limited data

available.

Yes, established methods

exist.

Enzymatic Synthesis of Erlose

Erlose [0-D-glucopyranosyl-(1 - 4)-a-D-glucopyranosyl-(1 - 2)-3-D-fructofuranoside] is

primarily synthesized through enzymatic transglycosylation reactions.

Inulosucrase-Catalyzed Synthesis

One prominent method for Erlose synthesis involves the use of inulosucrase from

Lactobacillus gasseri. This enzyme catalyzes the transfer of a fructose moiety from sucrose to

a maltose acceptor. The highest yield of total maltosylfructosides (of which Erlose is the main

component) reached 52% when a 30:30 ratio of sucrose to maltose was used.[1]

Materials:
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Inulosucrase (1S) from Lactobacillus gasseri DSM 20604

Sucrose

Maltose

25 mM Sodium acetate buffer (pH 5.2)

1 mM CacCl2
Procedure:

e Prepare a reaction mixture containing sucrose and maltose in the desired ratio (e.g., 30:30
g/100 ml).

o Dissolve the substrates in 25 mM sodium acetate buffer (pH 5.2) containing 1 mM CacCil2.
e Add inulosucrase to a final concentration of 1.6 U/ml.
e |ncubate the reaction mixture at 55°C for 24 to 32 hours.

» Monitor the reaction progress by analyzing the carbohydrate composition using techniques
such as high-performance liquid chromatography (HPLC).

o Terminate the reaction by heat inactivation of the enzyme.

» Purify Erlose from the reaction mixture using appropriate chromatographic techniques.

Engineered Amylosucrase for Erlose Production

Recent advancements in enzyme engineering have led to the development of amylosucrase
mutants from Neisseria polysaccharea with novel product specificities, including the synthesis
of Erlose from sucrose alone.[2][4] Specific mutants have been shown to produce Erlose with
yields up to 46%.[2]

Materials:

o Purified engineered amylosucrase mutant (e.g., 37G4)
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e Sucrose

o Appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

Prepare a solution of sucrose at the desired concentration (e.g., 600 mM) in the reaction
buffer.

o Add the purified engineered amylosucrase to a final concentration of 1 U/mL.

 Incubate the reaction at 30°C for 24 hours.[2]

o Stop the reaction by heating the mixture to 95°C for 5 minutes.[2]

e Analyze the products using high-performance anion-exchange chromatography with pulsed
amperometric detection (HPAEC-PAD).[2]

Purify Erlose from the reaction mixture as required.

Enzymatic Synthesis of Panose

Panose [a-D-glucopyranosyl-(1 - 6)-a-D-glucopyranosyl-(1 - 4)-a-D-glucose] can be
synthesized through various enzymatic pathways.

Neopullulanase-Catalyzed Synthesis

A highly efficient method for panose production is the hydrolysis of pullulan using
neopullulanase. This enzyme specifically cleaves the a-1,4-glycosidic linkages of pullulan to
generate panose as the primary product.[3][5] A cold-active neopullulanase from Bacillus
pseudofirmus 703 has been reported to produce 72.7 mg/mL of panose with a conversion yield
of 91% (w/w) from 80 mg/mL of pullulan.[3]

Materials:
e Neopullulanase (e.g., Amy117 from B. pseudofirmus 703)

o Pullulan
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o Appropriate buffer (e.g., pH 7.0)

Procedure:

Prepare a solution of pullulan (e.g., 80 mg/mL) in the reaction buffer.

Add the neopullulanase enzyme.

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for Amy117).[3]

Monitor the formation of panose using HPLC.

Terminate the reaction when the desired conversion is achieved.

Since panose is the main product, purification is simplified.

Dextransucrase-Catalyzed Synthesis

Dextransucrase can synthesize panose through a transglucosylation reaction using sucrose as
the donor and maltose as the acceptor. This process can be optimized for panose production in
both batch and fed-batch reactors. A fed-batch process has been shown to yield an optimum
production of 11.23 g/I-h of panose.

o-Glucosidase-Catalyzed Synthesis

a-Glucosidase is another key enzyme for panose synthesis. It catalyzes the transglycosylation
of a glucosyl unit to an acceptor molecule. High-purity panose can be prepared using a-
glucosidase from sources like Thermococcus siculi HJ21, with reported yields reaching up to
79.1% when fructose is used as the acceptor with maltose.

Chemical Synthesis of Panose

While enzymatic methods are prevalent, chemical synthesis of panose has also been
established. A notable method was reported by Wolfrom and Koizumi. This multi-step chemical
process provides an alternative route to panose, although it may involve more complex
protection and deprotection steps compared to enzymatic synthesis.

Visualizing the Synthesis Pathways
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To better understand the reaction mechanisms, the following diagrams illustrate the enzymatic
synthesis workflows for Erlose and panose.

Sucrose Erlose

Fructosyl Transfer

Inulosucrase
Release

Maltose Fructose

Click to download full resolution via product page

Caption: Enzymatic synthesis of Erlose by inulosucrase.

Pullulan Neopullulanase Hydrolysis of a-1.4 linkages P Panose

Click to download full resolution via product page

Caption: Enzymatic synthesis of Panose from pullulan by neopullulanase.
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Dextransucrase
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Caption: Dextransucrase-catalyzed synthesis of Panose.

Conclusion

The choice between Erlose and panose synthesis, and the specific method employed, will
depend on the desired yield, purity requirements, available resources, and scalability.
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Enzymatic methods generally offer high specificity and yield under mild conditions, with
ongoing research in enzyme engineering promising even more efficient and novel synthesis
routes. Chemical synthesis, while potentially more complex, provides a viable alternative for
panose production. This guide serves as a foundational resource for researchers to navigate
the synthesis of these valuable trisaccharides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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